molecular formula C13H18ClNO2 B10977954 2-(4-chlorophenoxy)-N-pentylacetamide

2-(4-chlorophenoxy)-N-pentylacetamide

Cat. No.: B10977954
M. Wt: 255.74 g/mol
InChI Key: HTUYHTPTQCCOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-pentylacetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group attached to an acetamide core, with an N-pentyl substitution. This compound belongs to a broader class of phenoxyacetamides, which are frequently explored for their pharmacological and agrochemical applications. Subsequent hydrazide formation and alkylation/arylation steps are common strategies to generate structurally diverse analogs .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-pentylacetamide

InChI

InChI=1S/C13H18ClNO2/c1-2-3-4-9-15-13(16)10-17-12-7-5-11(14)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,15,16)

InChI Key

HTUYHTPTQCCOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-pentylacetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Amidation: The 4-chlorophenoxyacetic acid is then reacted with pentylamine to form this compound. This step usually requires a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-pentylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chlorophenoxy derivatives on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-pentylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenoxy group can mimic natural substrates, allowing the compound to modulate biological pathways. The pentylacetamide moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenoxyacetamides are highly dependent on substituents at the acetamide nitrogen and the phenoxy ring. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-(4-Chlorophenoxy)-N-phenylacetamide N-phenyl group Antitumor activity (thiazole derivatives)
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol derivatives Oxadiazole-thiol core with N-alkyl/aryl groups Antibacterial (vs. S. aureus, K. pneumoniae)
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro substituent on phenyl ring Intermediate for heterocyclic synthesis
ISRIB-A5 Cyclobutyl linker with dual 4-chlorophenoxy groups eIF2B inhibitor (potential neuroactivity)
  • N-Alkyl vs. Conversely, N-aryl groups (e.g., in ) may facilitate π-π interactions with biological targets, enhancing antitumor activity .
  • Heterocyclic Modifications : Incorporating oxadiazole () or thiazole () rings introduces rigidity and hydrogen-bonding sites, critical for enzyme inhibition (e.g., α-chymotrypsin) .

Pharmacological Activities

  • Antibacterial Activity : N-Substituted oxadiazole derivatives () exhibit potent activity against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) pathogens, with compound 7o outperforming ciprofloxacin in some cases .
  • Antitumor Potential: Thiazole derivatives (e.g., compound 3.1.3 in ) show marked cytotoxicity, likely due to interactions with DNA or enzyme inhibition .
  • Enzyme Inhibition : Compounds like ISRIB-A5 () target eIF2B, a regulator of protein synthesis, suggesting applications in neurodegenerative diseases or cancer .

Physicochemical Properties

  • Melting Points : N-Benzyl-N-(4-nitrophenyl)–2-phenylacetamide melts at 106–109°C , whereas analogs with bulkier substituents (e.g., cyclobutyl in ISRIB-A5) may exhibit higher melting points due to increased molecular symmetry.
  • Solubility : The N-pentyl chain in the target compound likely enhances solubility in organic solvents compared to polar N-aryl derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.